Superior Cytotoxic Potency in Leukemia Cell Lines Compared to Vincristine
MPT0B392 exhibits potent, concentration-dependent cytotoxicity against a panel of human leukemia cell lines, with IC₅₀ values in the low nanomolar range. Crucially, in a direct comparison, MPT0B392 demonstrated a better cytotoxic effect than the standard-of-care microtubule inhibitor vincristine in primary acute myeloid leukemia (AML) cells [1]. This differentiation is not based on a simple potency metric but on a direct, cell-based head-to-head comparison against a clinically relevant comparator.
| Evidence Dimension | Cell Viability (Cytotoxicity) |
|---|---|
| Target Compound Data | IC₅₀ = 0.02 μM (HL60), 0.03 μM (MOLT-4), 0.02 μM (CCRF-CEM) at 48 hours |
| Comparator Or Baseline | Vincristine in primary AML cells |
| Quantified Difference | Qualitatively 'better cytotoxic effect than vincristine' (Supplementary Figure 1A) |
| Conditions | 48-hour treatment; MTT assay for cell viability in HL60, MOLT-4, and CCRF-CEM human leukemia cell lines; comparison to vincristine in primary AML patient samples. |
Why This Matters
This direct comparison validates MPT0B392 as a more potent cytotoxic agent than a first-line chemotherapeutic in a clinically relevant disease model, supporting its selection for advanced preclinical studies in acute leukemia.
- [1] Chao, M. W., Huang, H. L., HuangFu, W. C., Hsu, K. C., Liu, Y. M., Wu, Y. W., ... & Yang, C. R. (2017). An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. Oncotarget, 8(17), 27772–27785. View Source
